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(1,2,2-Trimethylpropyl)benzene

Cat. No.: B099719
CAS No.: 19262-20-5
M. Wt: 162.27 g/mol
InChI Key: UYOAOYYUSXVILM-UHFFFAOYSA-N
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Description

Contextualization of Sterically Hindered Alkylbenzenes in Modern Organic Chemistry

Sterically hindered alkylbenzenes are a class of aromatic compounds characterized by the presence of bulky alkyl groups attached to the benzene (B151609) ring. This structural feature creates a crowded environment around the aromatic core, which can impede the approach of reagents and influence the regioselectivity of chemical reactions. numberanalytics.com The study of these molecules is crucial for understanding the limits of classical electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation, which can be hampered by steric hindrance. numberanalytics.comlumenlearning.com

Furthermore, the investigation of sterically hindered alkylbenzenes contributes to the broader understanding of non-covalent interactions, such as van der Waals forces and steric repulsion, which play a critical role in determining molecular conformation and reactivity. These molecules serve as valuable models for probing the interplay between electronic effects and steric demands in chemical transformations.

Significance of the (1,2,2-Trimethylpropyl) Moiety in Chemical Research

The (1,2,2-trimethylpropyl) group, also known as the tert-pentyl or thexyl group, is a particularly bulky substituent. Its presence on a benzene ring, as in (1,2,2-trimethylpropyl)benzene, imparts significant steric crowding. This specific moiety is of interest to researchers for several reasons:

Probing Reaction Mechanisms: The steric bulk of the (1,2,2-trimethylpropyl) group can be used to probe the mechanisms of various chemical reactions. For instance, in studies of electron transfer reactions, the steric hindrance can influence the rate and efficiency of charge recombination within geminate ion pairs. psu.edu

Controlling Molecular Architecture: In materials science, bulky substituents like the (1,2,2-trimethylpropyl) group can be employed to control the self-assembly of molecules into larger, well-defined structures. rsc.org This has potential applications in the development of novel organic materials with tailored properties. bohrium.comresearchgate.net

Investigating Spectroscopic Properties: The presence of a bulky, non-polar alkyl group can influence the photophysical properties of the aromatic ring. Studies on the formation of radiative exciplexes between electron acceptors and sterically hindered alkylbenzenes, including those with the (1,2,2-trimethylpropyl) moiety, have been conducted to understand the role of steric hindrance in these processes. acs.orgacs.org

Overview of Contemporary Research Trajectories for Bulky Aromatic Hydrocarbons

Current research on bulky aromatic hydrocarbons is multifaceted and spans several key areas:

Liquid Organic Hydrogen Carriers (LOHCs): Sterically hindered alkylbenzenes are being investigated for their potential use in LOHC systems, which are a promising technology for hydrogen storage. mdpi.comd-nb.info The steric strain in these molecules can influence the thermodynamics of hydrogenation and dehydrogenation reactions. mdpi.comd-nb.info

Advanced Materials: The unique packing and self-assembly properties of bulky aromatic hydrocarbons make them attractive candidates for the development of advanced materials, such as discotic liquid crystals and organic semiconductors. bohrium.com

Adsorption and Environmental Applications: The adsorption of polycyclic aromatic hydrocarbons (PAHs), some of which can be considered bulky, is a significant area of research with applications in environmental remediation and gas purification. aaqr.org

Chemical and Physical Properties of this compound

The compound this compound, with the chemical formula C12H18, possesses a unique set of physical and chemical properties due to the presence of the bulky (1,2,2-trimethylpropyl) substituent on the benzene ring. nist.gov

PropertyValueSource
Molecular Formula C12H18 nist.govlookchem.com
Molecular Weight 162.27 g/mol nist.govnih.gov
CAS Number 19262-20-5 nist.govchemicalbook.com
LogP 3.83620 lookchem.com
Hydrogen Bond Donor Count 0 lookchem.com
Hydrogen Bond Acceptor Count 0 lookchem.com
Rotatable Bond Count 2 lookchem.com

This table is interactive. Click on the headers to sort the data.

Synthesis of this compound

The synthesis of this compound can be challenging due to the bulky nature of the alkyl group. The classical Friedel-Crafts alkylation of benzene with a suitable alkyl halide is often complicated by carbocation rearrangements. lumenlearning.comlibretexts.org For instance, the reaction of benzene with 1-chloro-3,3-dimethylbutane (B46724) under Friedel-Crafts conditions does not yield the expected (3,3-dimethylbutyl)benzene. Instead, the major product is this compound due to a rearrangement of the initial carbocation. chegg.com

Alternative synthetic routes have been explored to overcome these limitations. One reported method involves a multi-step process starting from benzenemethanol, α-(1,1-dimethylethyl)-α-methyl-. chemicalbook.com Another approach utilizes the reaction of 3,3-dimethyl-2-butanol (B106058) with benzene. lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18 B099719 (1,2,2-Trimethylpropyl)benzene CAS No. 19262-20-5

Properties

IUPAC Name

3,3-dimethylbutan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18/c1-10(12(2,3)4)11-8-6-5-7-9-11/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOAOYYUSXVILM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90940926
Record name (3,3-Dimethylbutan-2-yl)benzene
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Molecular Weight

162.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19262-20-5
Record name (1,2,2-Trimethylpropyl)benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019262205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3,3-Dimethylbutan-2-yl)benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,3-dimethylbutan-2-yl)benzene
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Advanced Synthetic Methodologies for 1,2,2 Trimethylpropyl Benzene and Analogs

Catalytic and Non-Catalytic Alkylation Strategies for Benzene (B151609) Functionalization

Alkylation of benzene is a fundamental carbon-carbon bond-forming reaction. illinois.edu However, introducing a bulky and branched substituent like the 1,2,2-trimethylpropyl group requires careful consideration of the reaction mechanism and conditions to achieve the desired product.

The Friedel-Crafts alkylation is a classic method for attaching alkyl groups to an aromatic ring, typically involving an alkyl halide and a Lewis acid catalyst like aluminum chloride (AlCl₃). chemistnotes.commt.com The reaction proceeds through an electrophilic aromatic substitution mechanism, where a carbocation is generated and subsequently attacked by the electron-rich benzene ring. mt.com

In the context of highly hindered systems, the Friedel-Crafts reaction faces significant limitations:

Carbocation Rearrangement: The generation of the requisite tertiary carbocation, the 1,2,2-trimethylpropyl cation, is challenging. Precursors that might form a less stable secondary carbocation will readily rearrange via hydride or methyl shifts to form a more stable tertiary carbocation. archive.org For instance, attempting to use 1-chloro-2,2-dimethylbutane would likely lead to the formation of the more stable 1,1,2-trimethylpropyl cation, resulting in the desired product. However, other precursors could lead to a mixture of isomers.

Steric Hindrance: The bulky nature of the electrophile can decrease the reaction rate. The transition state for the electrophilic attack on the benzene ring is sterically demanding, which can hinder the approach of the bulky carbocation.

Polyalkylation: The introduction of an alkyl group activates the benzene ring, making it more susceptible to further alkylation. libretexts.org While steric hindrance from the first bulky group can mitigate this to some extent, it remains a potential side reaction that complicates purification.

Due to these limitations, particularly the propensity for carbocation rearrangements, traditional Friedel-Crafts alkylation is often not the preferred method for the regioselective synthesis of specific, highly branched alkylbenzenes like (1,2,2-trimethylpropyl)benzene. libretexts.org

To circumvent the issues of rearrangements inherent in Friedel-Crafts alkylation, researchers focus on developing specific precursors and alternative reaction pathways. One documented synthetic route to this compound involves a multi-step process starting from α-(1,1-dimethylethyl)-α-methyl-benzenemethanol. chemicalbook.com This approach builds the carbon skeleton in a controlled manner before the final attachment to the benzene ring or modification, thus ensuring the correct isomer is formed.

Another strategy involves the reaction of benzene with 3,3-dimethyl-2-butanol (B106058) in the presence of a zinc chloride catalyst, followed by a subsequent step involving sec-butyllithium (B1581126) (s-BuLi). chemicalbook.com This two-step sequence highlights the use of a specific alcohol precursor under conditions that favor the formation of the desired product over rearranged isomers.

Precursor ExampleReagentsKey TransformationReference
α-(1,1-dimethylethyl)-α-methyl-benzenemethanolMulti-step synthesisControlled construction of the alkylbenzene skeleton. chemicalbook.com
3,3-dimethyl-2-butanol & Benzene1. ZnCl₂ 2. s-BuLiTwo-step alkylation and subsequent reaction. chemicalbook.com

Modern organic synthesis has moved beyond classical methods to employ transition-metal-catalyzed cross-coupling reactions for the formation of C(sp²)-C(sp³) bonds. nih.gov These methods offer greater functional group tolerance and selectivity. For constructing sterically congested molecules, palladium-catalyzed protocols have proven particularly effective.

One powerful approach involves the use of organocopper reagents under palladium catalysis, which enables C-C bond formation at highly sterically hindered carbon centers. rsc.org Experimental and theoretical studies suggest that the transmetalation step from copper to palladium has a relatively low activation energy due to a compact transition state, making it suitable for coupling bulky fragments. rsc.org Similarly, palladium-catalyzed cross-couplings of alkylboron or alkylzinc reagents with aryl halides can form alkyl-alkyl bonds, a strategy adaptable to creating bulky alkylarenes. nih.gov The use of bulky, electron-rich phosphine (B1218219) ligands is often crucial for the success of these transformations. illinois.edunih.gov

Chemoselective Synthesis of this compound via Alkyllithium Addition

Organolithium reagents are powerful nucleophiles used extensively in C-C bond formation. thieme-connect.dethieme-connect.de A specific, chemoselective synthesis of this compound has been reported that utilizes sec-butyllithium (s-BuLi) in the second step of a two-step reaction sequence. chemicalbook.com The synthesis begins with the reaction of benzenemethanol, α-(1,1-dimethylethyl)-α-methyl- with zinc chloride, followed by treatment with s-BuLi in a solvent mixture of THF and hexane (B92381) at low temperatures (-78 °C). chemicalbook.com This method leverages the high reactivity of the organolithium reagent to perform a specific bond-forming step, likely a nucleophilic substitution or addition, under conditions that control the chemoselectivity of the transformation.

Transition-Metal-Catalyzed Functionalization for Sterically Congested Arenes

Directly functionalizing a C-H bond on an aromatic ring is a highly atom-economical strategy. nih.govncl.ac.uk For sterically congested arenes, transition-metal catalysis provides a pathway to achieve regioselectivity that is often difficult to obtain through classical electrophilic substitution. acs.org

A significant challenge in C-H activation is controlling the position of functionalization (regioselectivity) on simple arenes that lack a directing group to guide the catalyst to a specific site. nih.govnih.gov A groundbreaking strategy to address this is the concept of "remote steric control." nih.gov

This approach utilizes a specially designed catalyst system where a bulky ligand acts as a "roof," sterically shielding the ortho and para positions of a monosubstituted benzene ring. This strategic blocking leaves the meta C-H bonds as the most accessible sites for the catalyst to activate. An iridium-catalyzed meta-selective borylation of various alkylbenzenes has been demonstrated using this principle. nih.gov The roof-like ligand protects the distant para site and the nearby ortho sites, thereby enabling selective functionalization of the otherwise less reactive meta position. This strategy represents a powerful tool for the functionalization of sterically congested arenes, allowing for C-H activation at previously difficult-to-access positions without the need for a covalently bound directing group. nih.govnih.gov

Isomerization Phenomena Accompanying Alkylation Reactions of Benzene with Branched Chains

The Friedel-Crafts alkylation of benzene with branched-chain alkenes or alkyl halides is frequently complicated by isomerization reactions. chemcess.comrsc.org These rearrangements are driven by the formation of the most stable carbocation intermediate under the acidic reaction conditions. chemcess.com This phenomenon is central to understanding the synthesis of complex alkylbenzenes like this compound.

When a branched alkylating agent is used, the initially formed carbocation can undergo rearrangements, such as hydride or methyl shifts, to form a more stable (e.g., tertiary) carbocation before attacking the benzene ring. libretexts.org For example, the alkylation of benzene with n-propyl chloride primarily yields isopropylbenzene (cumene) because the initial primary propyl carbocation rearranges to the more stable secondary carbocation. chemcess.com

In the context of producing this compound, the alkylation of benzene with a branched C6 alkene like 2,3-dimethyl-2-butene (B165504) is a relevant case study. Using a catalyst like aluminum chloride (AlCl₃), significant skeletal rearrangement of the alkyl group is observed. amazonaws.com Instead of the expected 2,3-dimethyl-2-phenylbutane, the major product is often 2,2-dimethyl-3-phenylbutane, which is an isomer of this compound. amazonaws.com This indicates that the tertiary carbocation formed initially from 2,3-dimethyl-2-butene undergoes a rearrangement before alkylating the benzene ring.

Studies on the equilibrium of branched pentylbenzenes have shown that 1,2-dimethylpropyl-substituted derivatives (a secondary structure) can prevail over 1,1-dimethylpropyl-substituted isomers (a tertiary structure) in the equilibrium mixture. researchgate.net Achieving high selectivity for products with tertiary substituents requires a catalytic system with low activity, such as a completely dissolved aluminum halide complex, whereas a more active, heterophase catalytic system promotes isomerization towards the equilibrium mixture, which favors the secondary structures. acs.org

The choice of catalyst has a profound impact on the product distribution. Solid phosphoric acid (SPA) catalysts, for example, have a high propensity for skeletal isomerization of the alkylating alkene itself. acs.org When benzene is alkylated with hexene isomers over SPA, the linear olefins tend to alkylate preferentially, while branched olefins are more prone to dimerization. acs.org

Table 2: Isomerization in Benzene Alkylation with Branched Alkenes

Alkylating Agent Catalyst System Observed Isomerization Predominant Product(s) Reference
2,3-dimethyl-2-butene AlCl₃ Skeletal rearrangement of the alkyl group. 2,2-dimethyl-3-phenylbutane and 2,3-dimethyl-2-phenylbutane. amazonaws.com amazonaws.com
n-butyl chloride AlCl₃ Hydride shift. sec-butylbenzene (B1681704). chemcess.com chemcess.com
isobutanol / di-isobutyl ether AlCl₃ Rearrangement to s- and iso-butylbenzenes. t-butylbenzene, s-butylbenzene, isobutylbenzene. rsc.org rsc.org
Branched C5 Alkenes Aluminum Halides / Ion-Exchange Resins Positional and structural isomerization. Equilibrium mixture favoring secondary alkylbenzenes (e.g., 1,2-dimethylpropyl derivatives). researchgate.netacs.org researchgate.netacs.org

These isomerization and rearrangement reactions underscore the complexity of synthesizing a single, specific branched-chain alkylbenzene. The final product distribution is a sensitive function of the substrate, catalyst activity, and reaction conditions, which together dictate the delicate balance between alkylation and isomerization. acs.org

Investigation of Chemical Reactivity and Reaction Mechanisms

Thermodynamic and Kinetic Investigations of Hydrogenation and Dehydrogenation

The investigation into the hydrogenation and dehydrogenation of alkylbenzenes is crucial for their application in chemical hydrogen storage, notably in Liquid Organic Hydrogen Carrier (LOHC) systems. These systems store hydrogen through catalytic hydrogenation of an unsaturated organic molecule (the hydrogen-lean LOHC) and release it via a catalytic dehydrogenation reaction when needed.

Energetics of Hydrogenation for Sterically Hindered Alkylbenzenes in Liquid Organic Hydrogen Carrier (LOHC) Systems

Liquid Organic Hydrogen Carrier (LOHC) systems represent a promising technology for the safe storage and transport of hydrogen. The core of this technology lies in a reversible catalytic cycle of hydrogenation and dehydrogenation. Aromatic compounds are frequently studied as potential LOHC candidates. The hydrogenation of the aromatic ring is an exothermic process, making it thermodynamically favorable, while the release of hydrogen through dehydrogenation is endothermic and requires significant heat input. mdpi.com

For common aromatic LOHC systems, the dehydrogenation enthalpies are typically in the range of 64 to 69 kJ/mol of H₂ at ambient temperatures. mdpi.comresearchgate.net This high endothermicity ensures that hydrogen release is not spontaneous and only occurs under specific catalytic conditions at elevated temperatures, which is a key safety feature. researchgate.net The ideal LOHC is expected to have a hydrogenation enthalpy not exceeding 40 kJ·mol⁻¹/H₂, to balance the energy required for hydrogen release with the stability of the hydrogenated form. mdpi.com

Sterically hindered alkylbenzenes, such as (1,2,2-Trimethylpropyl)benzene, are of interest in this field. The degree of alkylation and the structural arrangement of the alkyl groups on the benzene (B151609) ring can influence the thermodynamic properties of the LOHC system. Research into crowded, multi-alkylated aromatics like hexamethylbenzene (B147005) suggests these molecules could be utilized efficiently as LOHCs, though a definitive trend across all existing data is yet to be established. researchgate.netresearchgate.net The chemical equilibrium generally favors the hydrogenated state at lower temperatures and higher pressures. researchgate.net

Table 1: Typical Liquid-Phase Reaction Enthalpies of Hydrogenation for LOHC Systems

LOHC System Reaction Enthalpy (kJ/mol H₂)
Benzene/Cyclohexane -68.73 mdpi.com
Toluene (B28343)/Methylcyclohexane ~ -66 to -68 researchgate.net
N-ethylcarbazole/Perhydro-N-ethylcarbazole Not specified

Impact of Steric Congestion on Reaction Enthalpies and Reaction Temperatures

Steric congestion, caused by bulky alkyl substituents like the 1,2,2-trimethylpropyl group, can have a notable impact on the thermodynamics and kinetics of hydrogenation and dehydrogenation reactions. A lower enthalpy for the dehydrogenation reaction is generally considered a beneficial attribute for an LOHC, as it would reduce the energy input required to release hydrogen. researchgate.net

Photophysical Properties and Exciplex Formation with Electron Acceptors

This compound, as an alkyl-substituted aromatic compound, can act as an electron donor in the presence of a photoexcited electron acceptor, leading to the formation of an exciplex (excited state complex). The study of these exciplexes provides fundamental insights into electron transfer processes.

Radiative and Nonradiative Electron Transfer Dynamics in Donor-Acceptor Systems

When an electron acceptor (A) is photoexcited in the presence of an electron donor (D) like an alkylbenzene, an exciplex, (A⁻D⁺)*, can be formed. This exciplex can deactivate through several pathways:

Radiative decay (fluorescence): Emitting a photon to return to the ground state (rate constant kf).

Nonradiative decay: Returning to the ground state without light emission (rate constant knr).

Intersystem crossing: Transitioning to a triplet state (rate constant kisc). nih.gov

In nonpolar solvents, exciplex formation is a dominant process for such systems. cdnsciencepub.com The radiative rate constant of fluorescence (kf) and the nonradiative rate constants (knr and kisc) can be determined experimentally, providing a detailed picture of the deactivation dynamics. acs.org

Table 2: Representative Photophysical Data for Exciplexes of 9,10-Dicyanoanthracene (DCA) with Alkylbenzene Donors in Benzene

Donor Exciplex Emission Energy (hνav, eV) Fluorescence Quantum Yield (Φf) Radiative Rate (kf, 10⁷ s⁻¹) Nonradiative Rate (knr + kisc, 10⁷ s⁻¹)
p-Xylene 2.58 0.28 3.5 9.0
Durene 2.48 0.33 4.3 8.7
Pentamethylbenzene 2.42 0.35 4.9 9.1
Hexamethylbenzene 2.37 0.35 5.3 9.9

Data sourced from a study on related alkylbenzenes to illustrate typical photophysical parameters. nih.gov These values indicate how donor structure influences exciplex properties.

Intermolecular Interactions and Solvent Effects in Exciplex Chemistry

The formation and properties of exciplexes are highly dependent on intermolecular interactions and the surrounding solvent environment. The stability of the exciplex, which is a charge-transfer complex, is influenced by the polarity of the solvent. In more polar solvents, full electron transfer can occur, leading to the formation of free solvent-separated radical ions rather than a bound exciplex. cdnsciencepub.com

Studies comparing alkylbenzene and alkoxybenzene donors with cyanoanthracene acceptors have shown that the electronic nature of the donor significantly affects the deactivation processes of the exciplex. nih.gov For a given acceptor, the fluorescence quantum yields of exciplexes with alkylbenzene donors are consistently higher than those with alkoxybenzene donors, a trend that holds across different solvents. This is attributed to lower nonradiative decay and intersystem crossing rates in the alkylbenzene exciplexes. nih.gov The interactions within the exciplex are governed by the electronic coupling between the donor and acceptor moieties and their reorganization energies upon electron transfer. nih.gov Therefore, for an exciplex involving this compound, its photophysical behavior would be similarly modulated by the choice of solvent and the specific electron acceptor used.

Conformational Analysis and Steric Effects in Aromatic Systems

The bulky and structurally complex (1,2,2-trimethylpropyl) substituent, also known as the thexyl group, imparts unique conformational and steric properties when attached to a benzene (B151609) ring. Its analysis provides a valuable case study for understanding non-bonded interactions and their influence on molecular geometry and energy landscapes.

Conformational Landscape and Dynamics of the (1,2,2-Trimethylpropyl) Side Chain

The flexibility of the (1,2,2-trimethylpropyl) side chain is primarily governed by rotation around the single bond connecting the tertiary benzylic carbon to the aromatic ring (the aryl-alkyl bond). This rotation is not free but is hindered by steric interactions between the alkyl group's substituents and the ortho-hydrogens of the benzene ring.

The energy required to overcome the hindrance to rotation around the sp²-hybridized carbon of the benzene ring and the sp³-hybridized carbon of the alkyl side chain is known as the rotational barrier. In alkyl-substituted benzenes, these barriers are typically low, but the significant steric bulk of the (1,2,2-trimethylpropyl) group is expected to result in a substantial barrier. dtic.mil Dynamic NMR spectroscopy is a key technique for measuring these energy barriers, which often fall in the range of 4.5 to 23 kcal/mol. researchgate.net

For instance, studies on structurally analogous compounds provide valuable estimates. A rotational barrier of 9.5 kcal/mol at -77°C was determined for 1-(1-hydroxy-1,2,2-trimethylpropyl)-3,4,5-trimethoxybenzene, indicating a significant energy cost for rotation about the aryl-alkyl bond. researchgate.net Theoretical calculations using methods like CCSD(T) have proven accurate in predicting these barriers for various substituted aromatic compounds, showing that electron-donating groups tend to decrease the barrier while electron-withdrawing groups increase it. nih.gov

Table 1: Comparison of Rotational Barriers in Substituted Aromatic Compounds This table includes data for related compounds to provide context for the expected barrier in (1,2,2-trimethylpropyl)benzene.

Compound Rotational Barrier (kcal/mol) Method
Toluene (B28343) (C₆H₅-CH₃) ~0.014 Experimental
Ethylbenzene (C₆H₅-CH₂CH₃) 1.2 Experimental
1-(1-hydroxy-1,2,2-trimethylpropyl)-3,4,5-trimethoxybenzene 9.5 Dynamic NMR
Phenol (C₆H₅-OH) 3.44 Experimental nih.gov
Anisole (C₆H₅-OCH₃) 2.50 Experimental nih.gov

Rotation around the aryl-alkyl bond leads to various rotational isomers, or conformers. For alkylbenzenes, the most stable conformers are typically staggered arrangements that minimize steric clash. lumenlearning.com By analogy with simpler alkylbenzenes like propylbenzene (B89791) and isobutylbenzene, this compound is expected to have two primary stable conformers: anti and gauche. dtic.mildtic.mil

Anti Conformer: In this arrangement, the bulky tert-butyl group is positioned as far away as possible from the benzene ring, resulting in a dihedral angle of approximately 180° relative to the plane of the ring. This is generally the lowest energy conformation. lumenlearning.comquizlet.com

Gauche Conformer: This conformer arises from a rotation of approximately 60° from the anti-periplanar position. While it is a local energy minimum, it is typically higher in energy than the anti conformer due to steric strain between the tert-butyl group and the aromatic ring. dtic.mildtic.mil

Supersonic molecular jet spectroscopy has been instrumental in identifying distinct anti and gauche conformers in related molecules, demonstrating that these different geometries can be observed as separate species at low temperatures. dtic.mil

Quantitative Analysis of Steric Hindrance Parameters and Their Correlation with Reactivity

The (1,2,2-trimethylpropyl) group exerts significant steric hindrance, which can be quantitatively analyzed and correlated with chemical reactivity. Steric effects are not merely qualitative descriptors; they can be modeled to predict reaction outcomes. nih.gov For example, the presence of a bulky group like thexyl can dramatically retard the rate of substitution reactions at the benzylic position or influence the regioselectivity of reactions on the aromatic ring. mdpi.com

Quantitative models, such as the "meta-steric map" (MSM), have been developed to calculate steric hindrance by considering the three-dimensional space occupied by substituent groups. researchgate.net These models can predict the diastereoselectivity of reactions, such as the reduction of ketones, by quantifying the steric environment around the reactive center. researchgate.net The significant steric hindrance of the thexyl group is highlighted in the chemistry of N-heterocyclic carbene boranes, where its presence leads to high rotational barriers and the formation of stable, isolable atropisomers. mdpi.com

Table 2: Conceptual Parameters for Quantitative Steric Hindrance Analysis This table illustrates the types of parameters used in computational models to quantify steric effects.

Parameter Description Relevance to Reactivity
van der Waals Radius The effective radius of an atom or group. Defines the occupied space, crucial for calculating steric clash.
Dihedral Angle The angle between planes through two sets of three atoms. Determines the relative orientation of groups (e.g., anti vs. gauche).
Steric Energy The energy contribution from non-bonded interactions. Higher steric energy correlates with less stable conformers and slower reaction rates.
Cone Angle A measure of the solid angle occupied by a ligand or substituent. Quantifies the bulkiness of a group and its influence on a reactive center.

Spectroscopic Probes for Conformational Elucidation

Spectroscopic techniques are indispensable for identifying and characterizing the different conformers of this compound and for probing the dynamics of their interconversion.

High-resolution NMR spectroscopy, particularly proton (¹H) and carbon-¹³C NMR, is a powerful tool for studying conformational isomerism. msu.edu At room temperature, if the interconversion between conformers is rapid on the NMR timescale, the observed spectrum will show time-averaged signals for the atoms of the side chain. researchgate.net

However, by using variable-temperature (VT) NMR, it is possible to slow down this rotation. researchgate.net As the temperature is lowered, the rate of interconversion decreases. If the barrier is high enough, the exchange can be slowed to the point where separate signals for the distinct anti and gauche conformers can be resolved. The temperature at which the separate signals merge into a single broad peak is known as the coalescence temperature, which can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier. researchgate.net

Furthermore, NMR is highly effective for differentiating diastereomers. Since diastereomers have different physical properties, they are expected to produce distinct sets of signals in the NMR spectrum, and the integration of these signals can be used to determine the diastereomeric ratio. researchgate.netosti.gov

Table 3: Illustrative Example of Variable-Temperature NMR Effects on Conformer Signals This table provides a hypothetical representation of how NMR signals for a proton near the chiral center might change with temperature.

Temperature Appearance of NMR Signal Interpretation
High Temperature Sharp, single peak Fast exchange between conformers (time-averaged signal).
Coalescence Temperature Single, very broad peak Exchange rate is on the same order as the NMR frequency difference.
Low Temperature Two distinct, sharp peaks Slow exchange; signals for individual anti and gauche conformers are resolved.

Vibrational spectroscopies, including infrared (IR) and Raman, probe the vibrational modes of a molecule. Since the anti and gauche conformers of this compound have different geometries, they will exhibit unique sets of vibrational frequencies. researchgate.net

By obtaining spectra at low temperatures where individual conformers are "frozen out," it is possible to assign specific absorption bands to a particular conformation. researchgate.net For example, certain C-H bending or skeletal vibrational modes may be present in the spectrum of the anti conformer but absent in the gauche, and vice versa. Deconvolution of complex vibrational bands can help identify the experimental evidence for multiple conformers coexisting in a sample. researchgate.net For a related benzimidazole (B57391) derivative containing the (1,2,2-trimethylpropyl) group, IR absorption bands have been reported at 2740, 2630, and 1620 cm⁻¹. rsc.org

X-ray Crystallography for Solid-State Molecular Geometry of Related Compounds

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govwikipedia.organton-paar.comnih.gov By analyzing the diffraction patterns produced when X-rays pass through a single crystal of a compound, it is possible to elucidate detailed structural parameters such as bond lengths, bond angles, and torsional angles. nih.govrsc.orgbirmingham.ac.ukuni-goettingen.de This information provides invaluable insight into the conformational preferences and the effects of steric strain on the molecular geometry in the solid state.

While the specific crystal structure of this compound has not been extensively reported, analysis of closely related, sterically hindered alkylbenzenes provides a clear picture of the structural consequences of bulky substituents on the aromatic ring. Compounds such as p-di-tert-butylbenzene and 1,3,5-tri-tert-butylbenzene (B73737) serve as excellent models for understanding these steric interactions.

Crystal Structure of p-di-tert-butylbenzene

Early investigations into the crystal structure of p-di-tert-butylbenzene revealed a monoclinic crystal system with the space group P2₁/n. iucr.org In these studies, the benzene ring was assumed to be a regular planar hexagon with C-C bond lengths of 1.39 Å, and the tetrahedral tert-butyl groups were reported with C-C bond lengths of 1.54 Å. iucr.org The primary interest in such structures lies in determining if steric pressure from the bulky alkyl groups leads to distortions in the benzene ring or significant alterations in the bond connecting the substituent to the ring.

Detailed Analysis of 1,3,5-tri-tert-butylbenzene

A more detailed crystallographic analysis has been performed on 1,3,5-tri-tert-butylbenzene, a molecule with significant steric crowding. iucr.org The study reveals that the molecule crystallizes in the monoclinic space group C2/c. iucr.org The most striking feature of its solid-state structure is the conformation of the tert-butyl groups relative to the benzene ring. To minimize steric repulsion between the bulky substituents, the molecule adopts a conformation of pseudo D₃ symmetry. In this arrangement, one of the methyl groups of each tert-butyl substituent is oriented to lie in the plane of the aromatic ring, pointing away from the center of the ring. The other two methyl groups of each substituent are positioned above and below the plane of the benzene ring. This conformation represents a compromise between the steric demands of the three large groups, which forces a specific rotational arrangement to achieve a stable crystalline packing.

The detailed bond lengths and angles deviate from idealized values, reflecting the inherent strain in the molecule. The C-C bonds within the benzene ring remain relatively uniform, indicating that the aromatic core is resistant to significant distortion. However, the bond angles involving the substituted ring carbons and the quaternary carbon of the tert-butyl groups are often slightly distorted from the ideal 120° for sp² hybridization to accommodate the bulky substituents.

The table below presents typical crystallographic data for a sterically hindered alkylbenzene, illustrating the key geometric parameters.

Parameter Value Description
Benzene Ring C-C Bond Length ~1.39 ÅIndicates the aromatic character is largely maintained.
Ring C-C(t-Bu) Bond Length ~1.54 ÅA typical length for a single bond between an sp² and an sp³ carbon.
t-Butyl C-C Bond Length ~1.53 ÅStandard single bond length for sp³-sp³ carbons.
Benzene Ring C-C-C Angle ~120°Angles within the ring remain close to the ideal hexagonal geometry.
C(ring)-C(ring)-C(t-Bu) Angle ~122°This angle often opens up slightly to relieve steric strain.
C(ring)-C(t-Bu)-C(Me) Angle ~109.5°The tetrahedral geometry of the tert-butyl group is maintained.
Torsion Angle (C-C-C-t-Bu) VariesDefines the rotational orientation of the tert-butyl group relative to the ring.

Note: The values presented are representative and can vary slightly between different crystal structure determinations.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide data on molecular structure, stability, and spectroscopic characteristics.

The enthalpy of formation (ΔfH°) is a key thermodynamic quantity that indicates the stability of a compound. While group contribution methods like the Joback method can provide estimates, high-level quantum chemical calculations offer greater accuracy. For (1,2,2-trimethylpropyl)benzene, the Joback method calculates the ideal gas enthalpy of formation (ΔfH°gas) to be -68.51 kJ/mol. chemeo.com

More rigorous approaches involve geometry optimization and frequency calculations using methods like Density Functional Theory (DFT), often with functionals such as B3LYP and large basis sets like 6-311++G(2d,2p). acs.org These calculations, while computationally intensive, account for electron correlation effects more accurately, leading to more reliable predictions of enthalpies of formation and reaction energies. Such studies on related branched alkylbenzenes have demonstrated the capability of these methods to provide thermodynamic data that is crucial for understanding isomerization and transalkylation reactions. acs.org

Table 1: Calculated Thermodynamic Properties for this compound

Property Value Unit Method Source
Enthalpy of Formation (gas) -68.51 kJ/mol Joback chemeo.com
Gibbs Free Energy of Formation 162.97 kJ/mol Joback chemeo.com
Enthalpy of Vaporization 42.90 kJ/mol Joback chemeo.com
Enthalpy of Fusion 9.94 kJ/mol Joback chemeo.com

Note: The values above are derived from a group contribution method and serve as estimates. High-level ab initio or DFT calculations would be required for more precise theoretical values.

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts can be achieved using various computational methods. stenutz.eu Additivity rules and empirical models provide quick estimations for the chemical shifts of aromatic protons based on substituent chemical shifts (SCS). stenutz.eu For more precise predictions, methods like Gauge-Including Atomic Orbitals (GIAO) are employed within a DFT framework. These calculations can help assign signals in experimental spectra and provide insight into the electronic environment of the nuclei. liverpool.ac.uk For this compound, the protons on the benzene (B151609) ring are expected to appear in the aromatic region (6.5-8.0 δ), while the highly branched alkyl protons would appear at higher fields (0.7-1.6 δ). libretexts.org Dynamic NMR studies on structurally similar compounds, such as 1,3,5-tri(1-hydroxy-1,2,2-trimethylpropyl)benzene, have been used to determine rotational energy barriers, which can be in the range of 9.5 kcal/mol. researchgate.netresearchgate.net

Table 2: General Predicted ¹H NMR Chemical Shift Ranges

Proton Type Approximate Chemical Shift (δ, ppm)
Primary Alkyl (e.g., -C(CH₃ )₃) 0.7 - 1.3
Secondary/Tertiary Alkyl (e.g., -CH (Ph)-) 1.2 - 1.6
Aromatic (Ar-H) 6.5 - 8.0

Source: Based on general principles of NMR spectroscopy. libretexts.org

Vibrational Frequencies: The vibrational spectrum of a molecule is determined by its modes of vibration. First-principles calculations, particularly DFT, are widely used to compute the harmonic vibrational frequencies. researchgate.net These theoretical frequencies are instrumental in assigning the peaks observed in experimental infrared (IR) and Raman spectra. For benzene and its derivatives, computational methods have been successfully applied to analyze and assign their complex vibrational spectra. nih.govlibretexts.org Such analysis for this compound would elucidate the vibrational modes associated with the phenyl ring and the bulky trimethylpropyl substituent.

The steric bulk of the 1,2,2-trimethylpropyl group significantly restricts rotation around the C-C bond connecting it to the phenyl ring. A potential energy surface (PES) maps the energy of a molecule as a function of its geometry, revealing stable conformations (minima) and transition states (saddle points). libretexts.org

For many alkylbenzenes, multiple staggered conformations (rotamers) can exist. However, supersonic molecular jet spectroscopy combined with molecular mechanics calculations indicate that this compound is an exception. dtic.mil Due to severe steric hindrance, it is predicted to exist in only a single staggered conformation. dtic.mil This highlights the profound impact of the highly branched substituent on the molecule's conformational landscape. In contrast, related molecules like sec-butylbenzene (B1681704) exhibit multiple stable conformers. dtic.mil The mapping of the PES is crucial for understanding this conformational preference, as it would show a deep energy well for the single stable structure and high energy barriers preventing rotation to other conformations. nih.govresearchgate.net

Molecular Modeling and Simulation of Intramolecular Steric Interactions

Molecular modeling and simulations provide a dynamic picture of molecular behavior, which is particularly important for understanding the effects of intramolecular steric strain in molecules like this compound.

Classical molecular simulations rely on force fields, which are sets of parameters and equations that describe the potential energy of a system. For highly branched alkylbenzenes, standard force fields may not adequately capture the complex intramolecular interactions. Therefore, specific force field development and parameterization are often necessary.

Several force fields have been developed or extended to better model alkylbenzenes:

TraPPE-UA (Transferable Potentials for Phase Equilibria-United Atom): This force field has been extended to alkylbenzenes to accurately predict phase equilibria and thermodynamic properties. researchgate.net

TLVMie Force Field: Developed to improve the prediction of liquid viscosity for linear alkanes, branched alkanes, and alkylbenzenes, this force field shows enhanced accuracy without requiring extensive experimental data for parameterization. byu.edu

DPD (Dissipative Particle Dynamics) Force Field: This coarse-grained force field has been extended to model the behavior of alkylbenzenes, allowing for simulations over longer time and length scales. acs.org

The development of these force fields involves fitting parameters to reproduce experimental data (like density) or high-level quantum chemical calculations, ensuring a more accurate representation of the steric and electronic effects present in highly branched systems. acs.org

Molecular dynamics (MD) simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals the time evolution of molecular conformations. longdom.orgresearchgate.net For this compound, MD simulations can be used to explore the accessible conformational space and the dynamics of internal rotations.

These simulations can validate the static picture provided by PES mapping. nih.gov An MD simulation of this compound would likely show the molecule being trapped in the single low-energy conformation predicted by static calculations, with only small-amplitude vibrations around this equilibrium structure. dtic.mil Observing a rotational event around the phenyl-alkyl bond would be a "rare event" due to the high energy barrier, requiring advanced simulation techniques to capture. researchgate.net The insights from MD simulations are critical for understanding how the molecule's shape and flexibility influence its interactions and macroscopic properties. acs.org

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens through which to examine the fleeting moments of a chemical reaction, including the high-energy transition states that are experimentally elusive. Through methods like Density Functional Theory (DFT), chemists can model reaction pathways, calculate the energies of intermediates and transition states, and visualize the geometric changes that occur as reactants transform into products. nih.govnih.gov

Analysis of Activation Barriers and Reaction Pathways

While specific computational studies detailing the reaction mechanisms of this compound are not extensively available in the current literature, we can draw well-founded inferences from studies on structurally similar and sterically hindered alkylbenzenes, most notably tert-butylbenzene (B1681246). The (1,2,2-trimethylpropyl) group, with its quaternary carbon adjacent to the benzylic position, presents significant steric bulk, a feature it shares with the tert-butyl group.

Electrophilic aromatic substitution (EAS) is a cornerstone reaction for benzene and its derivatives. The mechanism typically proceeds in two steps: the initial attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (the Wheland intermediate or σ-complex), followed by the loss of a proton to restore aromaticity. open.ac.ukmt.com The first step is generally the rate-determining step of the reaction. open.ac.uk

Computational studies on the nitration of tert-butylbenzene, for instance, have been performed to understand the high para selectivity observed in this reaction. DFT calculations can elucidate the activation Gibbs free energy (ΔG‡) for the formation of the ortho, meta, and para transition states. A study on the nitration of tert-butylbenzene using N-nitrosaccharin found a good correlation between the experimentally observed and computationally calculated isomer ratios. nih.gov The high para selectivity was attributed to steric hindrance in the transition state. nih.gov

For electrophilic aromatic substitution reactions, the activation energy is influenced by the electron-donating or electron-withdrawing nature of the substituent. masterorganicchemistry.com Alkyl groups, such as the (1,2,2-trimethylpropyl) group, are electron-donating and thus activate the benzene ring towards electrophilic attack, making it more reactive than benzene itself. libretexts.orgmasterorganicchemistry.com This activation leads to a lowering of the activation energy for the formation of the carbocation intermediate. libretexts.org

The table below, based on data for the nitration of tert-butylbenzene, illustrates the relative rates of substitution at different positions, which are directly related to the activation barriers for each pathway. The significant steric hindrance of the bulky alkyl group dramatically disfavors attack at the ortho positions.

ReactantRelative Rate of Nitration (Benzene = 1)% Ortho% Meta% Para
Toluene (B28343)2558.54.537
tert-Butylbenzene1616875

This data for tert-butylbenzene highlights the influence of a bulky alkyl group on the reaction pathway, a trend that would be expected to be similar for this compound. msu.edu

Contributions of Steric and Electronic Effects to Reaction Rates

The reactivity and regioselectivity of electrophilic aromatic substitution on this compound are governed by a delicate balance of steric and electronic effects.

Electronic Effects: The (1,2,2-trimethylpropyl) group, like other alkyl groups, is an electron-donating group. This is primarily due to an inductive effect, where the alkyl group pushes electron density into the benzene ring. masterorganicchemistry.com This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. masterorganicchemistry.com The electron-donating nature of the alkyl group also stabilizes the positive charge of the Wheland intermediate, particularly when the charge is located at the ortho and para positions. This electronic stabilization lowers the activation energy for the formation of the ortho and para intermediates compared to the meta intermediate. libretexts.org Consequently, alkyl groups are known as ortho, para-directors. masterorganicchemistry.com

Steric Effects: The most significant feature of the (1,2,2-trimethylpropyl) group is its substantial steric bulk. This steric hindrance plays a crucial role in determining the regioselectivity of reactions. smolecule.com While electronic effects favor both ortho and para substitution, the sheer size of the (1,2,2-trimethylpropyl) group severely impedes the approach of an electrophile to the ortho positions. dalalinstitute.com Computational models of the transition states for ortho and para attack would reveal significant steric strain in the ortho transition state, where the incoming electrophile is in close proximity to the bulky alkyl group. This steric clash raises the energy of the ortho transition state, making the para pathway much more favorable. nih.govdalalinstitute.com

In the nitration of tert-butylbenzene, the high para selectivity is a direct consequence of this steric hindrance. nih.govmasterorganicchemistry.com It is reasonable to predict that for this compound, the para product would be formed almost exclusively in many electrophilic aromatic substitution reactions.

Computational studies can quantify these effects. For example, the calculation of transition state energies for the chlorination of toluene showed the ipso (attack at the carbon bearing the substituent) and ortho σ-complexes to be less stable than the para σ-complex by several kcal/mol. unl.edu A similar, and likely more pronounced, trend would be expected for the much bulkier this compound.

Advanced Applications in Chemical Science and Materials Research

Design and Optimization of Liquid Organic Hydrogen Carriers (LOHCs)

The energy required to release hydrogen from the carrier molecule is dictated by the enthalpy of the dehydrogenation reaction. A lower reaction enthalpy is generally desirable as it reduces the temperature and energy input needed for hydrogen release. Research into sterically hindered aromatic molecules suggests that multi-alkylation can influence these thermodynamics. The introduction of bulky alkyl groups, like the (1,2,2-trimethylpropyl) group, can induce strain in the corresponding hydrogenated cycloalkane, thereby lowering the dehydrogenation enthalpy.

Table 1: Thermodynamic Data for Selected Alkylbenzenes in LOHC Research

Compound Gas-Phase Enthalpy of Formation (kJ/mol) Enthalpy of Vaporization (kJ/mol)
Toluene (B28343) 50.1 38.1
Ethylbenzene 29.9 42.2
tert-Butylbenzene (B1681246) -15.8 47.5
(1,2,2-Trimethylpropyl)benzene - -

Beyond favorable thermodynamics, the practical application of an LOHC hinges on its kinetic performance and long-term stability. The rates of both the hydrogenation and dehydrogenation reactions must be sufficiently high to meet the demands of hydrogen storage and release. These rates are heavily dependent on the catalyst used (typically platinum group metals), temperature, and pressure. The bulky (1,2,2-trimethylpropyl) group can sterically influence the interaction of the molecule with the catalyst's active sites, potentially affecting reaction kinetics. For instance, studies on the hydrogenation of other alkylbenzenes, such as ethylbenzene, have developed detailed kinetic models that account for the sequential addition of hydrogen to the aromatic ring.

Cycle stability is another critical factor. The LOHC must withstand numerous hydrogenation-dehydrogenation cycles without significant degradation. Potential side reactions, such as cracking or isomerization of the alkyl group, can lead to a loss of storage capacity and the formation of impurities that may poison the catalyst. The robust nature of the tertiary carbon structure in the (1,2,2-trimethylpropyl) group is expected to offer good stability, though extensive, long-term cycling studies are required for definitive validation.

Role as Structural Motifs in Catalysis and Supramolecular Chemistry

The distinct three-dimensional profile of the (1,2,2-trimethylpropyl) group makes it a valuable structural motif for creating highly specific molecular environments in catalysts and supramolecular assemblies.

In asymmetric catalysis, the goal is to produce a specific enantiomer of a chiral molecule. This is achieved using a chiral catalyst, which is typically a metal complex bearing a chiral ligand. The ligand creates a chiral environment around the metal center, directing the stereochemical outcome of the reaction. Steric bulk is a fundamental tool in the design of effective chiral ligands. Large, sterically demanding groups are used to control the approach of substrates to the catalytic site, effectively blocking certain reaction pathways while favoring others.

The (1,2,2-trimethylpropyl)phenyl moiety represents an excellent candidate for inclusion in chiral ligand design. Its significant bulk can be used to create a highly selective chiral pocket around a metal center. This steric hindrance can enhance enantioselectivity by magnifying the energy difference between the transition states leading to the different enantiomeric products. While specific ligands derived directly from this compound are not widely reported, the principle is well-established with structurally similar bulky groups like tert-butyl and adamantyl, which are common components of "privileged ligands" used in a wide range of asymmetric transformations.

Supramolecular chemistry involves the design of complex assemblies held together by non-covalent interactions. A key area within this field is host-guest chemistry, where a larger "host" molecule is designed to selectively bind a smaller "guest" molecule or ion. The creation of well-defined molecular pockets or cavities within the host is essential for achieving high selectivity.

The (1,2,2-trimethylpropyl) group, owing to its size and rigid structure, can serve as a "wall" element in the construction of molecular cages and other host structures. By incorporating this compound derivatives into larger macrocyclic structures, it is possible to create defined, sterically shielded cavities. These pockets can be tailored to recognize guests of a specific size and shape, leading to applications in sensing, separation, and molecular transport. For example, related structures like p-tert-butylcalixarenes are well-known for their ability to form inclusion complexes with various guest molecules, a function that is directly attributable to the steric properties of the tert-butyl groups that define the cavity.

Development of Specialty Polymers and Advanced Materials

The incorporation of bulky side groups onto polymer backbones is a common strategy for tuning the physical properties of materials. The (1,2,2-trimethylpropyl) group can be used to modify polymer architecture, leading to materials with specialized characteristics. Introducing such a large, non-polar group can disrupt polymer chain packing, which typically increases the free volume and lowers the glass transition temperature. This can enhance the solubility of rigid-rod polymers in common organic solvents, improving their processability.

Furthermore, this compound, more commonly known as tert-amylbenzene, serves as a crucial chemical intermediate in the synthesis of other high-value materials. It is used as a raw material in the production of certain liquid crystal materials and as an electrolyte additive in the manufacturing of lithium-ion batteries. In this latter application, its presence can enhance the thermal stability and ionic conductivity of the electrolyte, contributing to improved battery performance and safety. While not a monomer in the final polymer structure, its role as a precursor or additive is vital for the properties of these advanced materials.

Sterically Hindered Monomers for High-Performance (Co)polycarbonates

High-performance polycarbonates are prized for their exceptional thermal stability, mechanical strength, and optical clarity. uwb.edu.plresearchgate.net The properties of these polymers can be finely tuned by modifying the structure of the bisphenol monomers used in their synthesis. rsc.orgnih.gov Introducing bulky, sterically hindering groups into the bisphenol backbone is a common strategy to enhance properties such as glass transition temperature (Tg), thermal stability, and solubility. researchgate.netmdpi.com

The (1,2,2-trimethylpropyl) group, also known as the "thexyl" group, is a significant sterically hindering substituent. If incorporated into a bisphenol monomer, it would be expected to restrict the rotational freedom of the polymer chains and disrupt chain packing. This could lead to several beneficial effects on the resulting polycarbonate:

Increased Glass Transition Temperature (Tg): The bulky thexyl groups would raise the energy barrier for segmental motion of the polymer chains, resulting in a higher Tg and improved dimensional stability at elevated temperatures.

Enhanced Solubility: The introduction of such a large, non-polar group could improve the solubility of the polycarbonate in organic solvents, facilitating processing and characterization.

Modified Mechanical Properties: The steric hindrance could influence the polymer's ductility and impact resistance.

While the principles of using sterically hindered monomers are well-established, specific research detailing the synthesis and polymerization of bisphenols containing the this compound moiety to produce high-performance (co)polycarbonates is not prominently featured in the available literature.

Integration into Organosilicon Compounds (e.g., Silsesquioxanes) for Tailored Material Properties

Organosilicon compounds, particularly polyhedral oligomeric silsesquioxanes (POSS), are a class of hybrid organic-inorganic materials with a cage-like silica (B1680970) core and organic substituents at the corners. scienceopen.commdpi.com These materials are of great interest for creating nanocomposites with enhanced thermal, mechanical, and dielectric properties. mdpi.com The properties of POSS-containing materials can be precisely controlled by varying the nature of the organic (R) groups attached to the silicon cage. umich.edu

The integration of the (1,2,2-trimethylpropyl)phenyl group as a substituent on a silsesquioxane cage could offer a route to materials with specific, tailored properties:

Improved Thermal Stability: The bulky aromatic group could enhance the thermal stability of the silsesquioxane cage and any polymer matrix it is incorporated into.

Enhanced Dispersibility: The large, hydrophobic nature of the thexylphenyl group might improve the compatibility and dispersion of the POSS nanoparticles within non-polar polymer matrices, leading to more significant property enhancements.

Tailored Dielectric Properties: The introduction of a bulky, non-polar group could lower the dielectric constant of the resulting material, making it suitable for applications in microelectronics.

While the functionalization of silsesquioxanes with various organic groups is a well-explored area of research, specific studies detailing the synthesis and property evaluation of silsesquioxanes bearing the (1,2,2-trimethylpropyl)phenyl substituent are not extensively documented.

Fundamental Studies in Organic Photochemistry and Electron Transfer

The photochemical behavior and electron transfer properties of aromatic compounds are fundamental areas of organic chemistry with implications for fields ranging from solar energy conversion to photocatalysis. The presence of alkyl substituents on a benzene (B151609) ring can significantly influence these properties.

The bulky (1,2,2-trimethylpropyl) group would be expected to exert notable steric and electronic effects on the benzene ring, influencing its behavior in photochemical reactions and electron transfer processes:

Photochemical Reactions: In photochemical reactions such as cycloadditions, the steric bulk of the thexyl group would likely direct the regioselectivity of the reaction, favoring addition at less hindered positions of the aromatic ring. The electron-donating nature of the alkyl group would also activate the ring towards certain photochemical transformations. Studies on the photodissociation and photoionization of benzene and its derivatives provide a basis for understanding these potential effects. e-bookshelf.denih.govuq.edu.au

Electron Transfer: The rate and efficiency of electron transfer from or to the aromatic ring can be influenced by the substituent. rsc.orgutexas.edunih.gov The electron-donating character of the alkyl group would lower the oxidation potential of the benzene ring, making it more susceptible to oxidation. nih.gov However, the significant steric hindrance might affect the kinetics of electron transfer by impeding the close approach of other reactant molecules. researchgate.net

While the general principles governing the influence of alkyl groups on the photochemistry and electron transfer of aromatic compounds are well understood, specific fundamental studies focusing on the unique effects of the this compound moiety are not widely reported in the scientific literature.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1,2,2-trimethylpropyl)benzene, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation of benzene with 1,2,2-trimethylpropyl halides or alcohols, using catalysts like AlCl₃. Reaction temperature (80–120°C) and stoichiometric ratios (alkylating agent:benzene ≈ 1:2) are critical to minimize polyalkylation byproducts . Purification via fractional distillation under reduced pressure (boiling point ~176°C) is recommended, with yields optimized to ~60–70% under inert atmospheres .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • ¹H NMR : Expect signals for aromatic protons (δ 6.8–7.2 ppm, multiplet) and distinct splitting patterns for methyl groups on the branched propyl chain (δ 0.8–1.5 ppm, integrating to 9H for three methyl groups) .
  • Mass Spectrometry (MS) : The molecular ion peak at m/z 162 (C₁₂H₁₈⁺) and fragmentation patterns (e.g., loss of methyl or propyl groups) validate the structure. Time-of-flight (TOF) MS data show a single origin at 37585.8 cm⁻¹, confirming conformational homogeneity .

Q. What are the stability considerations for storing this compound under laboratory conditions?

  • Methodological Answer : Store in amber glass vials at 4°C under nitrogen to prevent oxidation. Avoid prolonged exposure to light or moisture, as the compound may degrade via radical pathways or hydrolyze at elevated temperatures (>100°C) .

Advanced Research Questions

Q. How do steric effects from the 1,2,2-trimethylpropyl group influence regioselectivity in electrophilic aromatic substitution (EAS)?

  • Methodological Answer : The bulky substituent creates steric hindrance, directing EAS reactions (e.g., nitration, sulfonation) to the para position. Computational modeling (e.g., density functional theory) reveals steric energy values (~26 kcal/mol) and confirms a single staggered conformation, limiting rotational flexibility and favoring para attack . Experimental validation using competitive nitration (HNO₃/H₂SO₄) shows >85% para-substituted products .

Q. What analytical challenges arise in quantifying trace degradation products of this compound in environmental matrices?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with solid-phase microextraction (SPME) is recommended. Key challenges include distinguishing isomers (e.g., 1,3,5-trimethylbenzene derivatives) and detecting low-abundance metabolites like hydroxylated or carboxylated intermediates. Use deuterated internal standards (e.g., d₁₂-analogs) to improve quantification accuracy .

Q. How can computational models predict the environmental fate of this compound?

  • Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate partition coefficients (log Kow ≈ 4.5) and biodegradation half-lives (>60 days in aerobic soils). Molecular dynamics simulations predict high adsorption to organic matter due to hydrophobicity, limiting groundwater mobility .

Q. What methodologies are suitable for studying the compound’s interaction with biological membranes?

  • Methodological Answer : Use fluorescence anisotropy with liposome models (e.g., DPPC membranes) to assess membrane permeability. The compound’s log P (~4.2) suggests moderate partitioning into lipid bilayers. Complementary surface plasmon resonance (SPR) can quantify binding kinetics to membrane proteins .

Data Contradictions and Resolution

  • Boiling Point Discrepancy : Early reports cite 176°C , while NIST data list 494.15 K (221°C) for a structurally similar compound, (1,1,2,2-tetramethylpropyl)benzene . Resolution requires verifying purity via differential scanning calorimetry (DSC) and comparing with authentic standards.
  • Synthetic Byproducts : Nitration may yield 2-nitro derivatives in <5% abundance, conflicting with computational predictions. Adjust reaction conditions (e.g., lower temperature, slower reagent addition) to suppress minor pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.